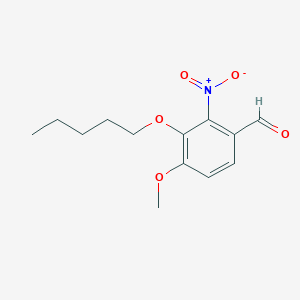
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is an organic compound with the molecular formula C13H17NO5 It is characterized by the presence of methoxy, nitro, and pentoxy groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-methoxybenzaldehyde to introduce the nitro group, followed by the alkylation of the resulting intermediate with pentyl bromide to attach the pentoxy group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-2-nitro-3-pentoxybenzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and pentoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 4-Methoxy-2-nitro-3-pentoxybenzoic acid.
Reduction: 4-Methoxy-2-amino-3-pentoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-methoxy-2-nitro-3-pentoxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-nitrobenzaldehyde
- 4-Methoxy-2-nitrobenzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness
4-Methoxy-2-nitro-3-pentyloxybenzaldehyde is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4-methoxy-2-nitro-3-pentoxybenzaldehyde |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-8-19-13-11(18-2)7-6-10(9-15)12(13)14(16)17/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
QASURIZUCHQSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















